1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound known for its diverse biological activities. It belongs to the class of pyrrolin-2-ones, which are characterized by a pyrrole ring fused with a ketone group.
Preparation Methods
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves the reaction of methyl esters of acylpyruvic acid with a mixture of an aromatic aldehyde and 2-(diethylamino)ethylamine . The reaction conditions typically include:
Reagents: Methyl esters of acylpyruvic acid, aromatic aldehyde, 2-(diethylamino)ethylamine.
Solvents: Commonly used solvents include ethanol or methanol.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: Depending on the reaction, products can include oxidized or reduced forms of the compound, or substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and neurotransmitter pathways.
Comparison with Similar Compounds
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:
5-aryl-4-acyl-3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones: These compounds share a similar pyrrolin-2-one core structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds also possess a heterocyclic core and are known for their diverse biological activities.
1,4-dihydroquinoline-3-carboxylates: These compounds are synthesized via similar synthetic routes and have applications in medicinal chemistry.
Properties
Molecular Formula |
C27H34N2O4 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O4/c1-5-28(6-2)16-17-29-24(20-10-8-7-9-11-20)23(26(31)27(29)32)25(30)21-12-14-22(15-13-21)33-18-19(3)4/h7-15,19,24,30H,5-6,16-18H2,1-4H3/b25-23- |
InChI Key |
MBADEOUEXIJRHM-BZZOAKBMSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC(C)C)/O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC(C)C)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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